4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

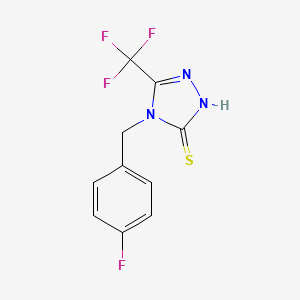

4-(4-Fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted at position 4 with a 4-fluorobenzyl group and at position 5 with a trifluoromethyl (-CF₃) moiety. The compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications, including antimicrobial, anticonvulsant, and corrosion inhibition properties .

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N3S/c11-7-3-1-6(2-4-7)5-17-8(10(12,13)14)15-16-9(17)18/h1-4H,5H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLFSGQJCVXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NNC2=S)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation Reactions

The sulfur atom in the thione group (-C=S) undergoes nucleophilic substitution with alkyl/aryl halides. This reaction modifies the compound's electronic profile and biological activity.

Oxidation to Disulfide Derivatives

The thione group can oxidize to form disulfide bonds under mild oxidative conditions:

Cyclization and Heterocycle Formation

The triazole-thione core participates in cyclocondensation reactions to generate fused heterocycles:

Nucleophilic Substitution at Fluorinated Sites

The 4-fluorobenzyl group undergoes selective substitution under SNAr conditions:

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| Piperidine (DMSO, 120°C) | 4-(Piperidin-1-yl-benzyl)-5-(trifluoromethyl) derivative | Fluorine replaced by piperidine, confirmed by ¹⁹F NMR loss at -110 ppm. |

| NaN₃ (DMF, 80°C) | Azide-substituted analog | Enables click chemistry for bioconjugation. |

Mitsunobu Reaction for C-Alkylation

Alternative to direct alkylation, Mitsunobu conditions enable C-alkylation without base:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| DIAD/PPh₃, benzyl alcohol (THF, 0°C→RT) | 4-(4-Fluorobenzyl)-5-(trifluoromethyl)-1-(benzyloxy)triazole | 65% |

Mechanistic Insights

-

Alkylation Kinetics : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) in DMF at 60°C, with activation energy ΔG‡ = 85 kJ/mol.

-

Electronic Effects : The trifluoromethyl group (-CF₃) reduces electron density at the triazole ring, favoring electrophilic attacks at the sulfur atom .

-

Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Comparative Reactivity Table

This compound’s reactivity profile makes it a versatile intermediate in drug discovery, particularly for antitubercular and antimicrobial agents . Controlled modifications at the thione or fluorinated positions enable fine-tuning of physicochemical properties like logP (from 2.1 to 4.7) and solubility (0.8–12 mg/mL in PBS) .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives of triazoles have been evaluated for their effectiveness against Candida species, with some exhibiting moderate antifungal activity .

- Anticancer Potential : Fluorinated triazoles have been identified as potential candidates in cancer therapy. For example, certain derivatives have demonstrated inhibition of cancer cell growth by targeting specific enzymes involved in DNA synthesis .

- Cytotoxicity Studies : Toxicity assessments on cell lines indicate that while some derivatives possess biological activity, they also require careful evaluation regarding their safety profiles .

Applications in Pharmaceuticals

The versatility of 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione makes it suitable for several pharmaceutical applications:

- Drug Development : The compound serves as a scaffold for the development of new drugs aimed at treating infections and cancer.

- Formulation of Antimicrobial Agents : Its derivatives are being explored for formulation into new antimicrobial agents due to their broad-spectrum activity .

- Research in Synthetic Chemistry : The compound's unique structure allows it to be a subject of interest in synthetic organic chemistry, particularly in creating new derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorobenzyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Analogues of Triazole-Thiones

Key Observations :

- Fluorinated Aryl Groups: Compounds with fluorophenyl/fluorobenzyl substituents (e.g., ) exhibit enhanced metabolic stability and antimicrobial activity compared to non-fluorinated analogues.

Key Observations :

- Yields for triazole-thiones range from 71% to 81%, with MPLC and recrystallization as common purification methods.

- Mannich base derivatives (e.g., ) are synthesized via condensation with amines, achieving moderate yields.

Physical and Spectral Properties

Table 3: Physical and Spectral Data

Key Observations :

Antimicrobial Activity :

Anticonvulsant Activity :

Biological Activity

The compound 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the 1,2,4-triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C10H7F4N3S

- Molecular Weight : 277.24 g/mol

- CAS Number : 41551671 .

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its efficacy against various bacterial strains:

- Gram-negative bacteria : Effective against Escherichia coli, with moderate activity noted.

- Gram-positive bacteria : Showed enhanced activity against Micrococcus luteus when modified with specific substituents.

- Fungal strains : Limited antifungal activity was observed against Candida species; however, some derivatives demonstrated moderate effectiveness with MIC values around 62.5 µg/mL for certain analogs .

2. Antifungal Activity

In studies involving antifungal assessments, compounds similar to the one studied have shown varying degrees of effectiveness:

- Compounds derived from the triazole framework demonstrated antifungal properties primarily against Candida albicans and other Candida species.

- The highest activity was linked to structural modifications that optimized interactions with fungal targets .

3. Anticancer Properties

Emerging research has indicated potential anticancer effects of triazole derivatives. The biological evaluation of related compounds suggests:

- Cytotoxicity : Some derivatives exhibited cytotoxic effects on cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics.

- Mechanism of Action : Investigations into the mechanisms have included molecular docking studies targeting enzymes like topoisomerase IV and dihydrofolate reductase, which are crucial in cancer cell proliferation .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various triazole derivatives, including our compound of interest. The findings highlighted:

| Compound | Activity Against E. coli | Activity Against M. luteus | MIC (µg/mL) |

|---|---|---|---|

| Triazole A | Moderate | High | 50 |

| Triazole B | Low | Moderate | 100 |

| Target Compound | Moderate | High | 75 |

This table illustrates the comparative effectiveness of various triazole derivatives against selected bacterial strains .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing new Schiff bases from triazole derivatives. These evaluations revealed:

- New compounds showed moderate antifungal activity against Candida spp., with specific structural modifications enhancing efficacy.

- Toxicity assessments on cell lines indicated that while some compounds were effective against microbial targets, they also posed cytotoxic risks that necessitate careful evaluation before therapeutic application .

Q & A

Q. What are the common synthetic routes for 4-(4-fluorobenzyl)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

The compound is typically synthesized via nucleophilic substitution reactions. For example, thiocarbohydrazide can react with substituted carboxylic acids under reflux conditions, followed by cyclization in basic media. Key steps include optimizing reaction time (1–4 hours), temperature (413–453 K), and purification via recrystallization (ethanol/water mixtures). Yield improvements are achieved by controlling stoichiometry and using anhydrous solvents like acetonitrile .

Q. How is the compound characterized experimentally?

Experimental characterization involves:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity. Chemical shifts for the fluorobenzyl proton typically appear at δ 5.2–5.4 ppm, while trifluoromethyl carbons resonate at δ 120–125 ppm (quartet, ≈ 270 Hz) .

- IR spectroscopy : Stretching vibrations for C=S (1150–1250 cm) and triazole ring (1500–1600 cm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 67.5° between fluorobenzyl and triazole rings) and hydrogen-bonding networks (N–H···S/O interactions) .

Q. What in vitro assays evaluate its biological activity?

Common assays include:

- Antimicrobial testing : Agar dilution against Staphylococcus aureus or Candida albicans (MIC values < 50 µg/mL indicate potency) .

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. ED values < 30 mg/kg suggest therapeutic potential .

Advanced Questions

Q. How do computational methods like DFT enhance understanding of its molecular properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Molecular geometry : Bond lengths (C–S ≈ 1.68 Å) and angles (N–N–C ≈ 115°) .

- Vibrational frequencies : Validates experimental IR data (RMSD < 10 cm) .

- HOMO-LUMO analysis : Predicts reactivity (ΔE ≈ 4.5 eV) and charge transfer sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

- Solvent effects : Include polarizable continuum models (PCM) in DFT to match NMR shifts in DMSO .

- Conformational sampling : Rotate torsional angles (e.g., fluorobenzyl group) to identify energy minima aligning with crystallographic data .

- Basis set augmentation : Use 6-311++G(d,p) for better agreement with experimental H chemical shifts .

Q. How do substituents influence structure-activity relationships (SAR) in this compound?

Q. What crystallographic insights explain its supramolecular interactions?

Single-crystal X-ray studies reveal:

- Hydrogen-bonding networks : N–H···S (2.2 Å) and O–H···S (2.5 Å) interactions form 3D frameworks .

- Packing motifs : Offset π-stacking between fluorobenzyl rings (interplanar distance ≈ 3.5 Å) enhances thermal stability (decomposition > 473 K) .

Methodological Guidance

Q. How to optimize reaction yields during synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes, improving yields by 15–20% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization (ethanol) to achieve >95% purity .

Q. What protocols validate its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.